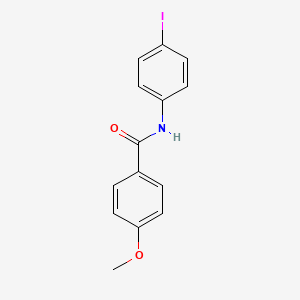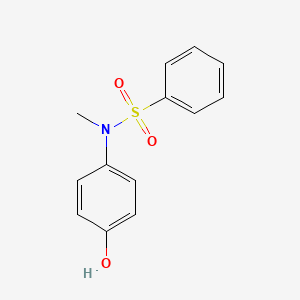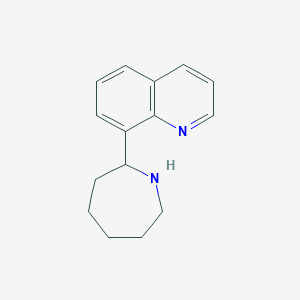
8-(azepan-2-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(azepan-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with an azepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(azepan-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(azepan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinolines, halogenated quinolines.
Wissenschaftliche Forschungsanwendungen
8-(azepan-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-(azepan-2-yl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological target involved .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A simpler structure without the azepane ring, widely used in medicinal chemistry.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Quinoxaline: Contains two nitrogen atoms in the ring, used in various chemical syntheses.
Uniqueness: 8-(azepan-2-yl)quinoline is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties compared to simpler quinoline derivatives .
Eigenschaften
CAS-Nummer |
527673-84-3 |
|---|---|
Molekularformel |
C15H18N2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
8-(azepan-2-yl)quinoline |
InChI |
InChI=1S/C15H18N2/c1-2-9-14(16-10-3-1)13-8-4-6-12-7-5-11-17-15(12)13/h4-8,11,14,16H,1-3,9-10H2 |
InChI-Schlüssel |
LDVHMAFKKYMHGH-UHFFFAOYSA-N |
SMILES |
C1CCC(NCC1)C2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
C1CCC(NCC1)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




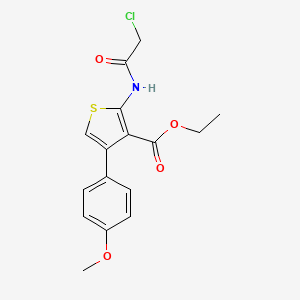
![Diethyl 2-[(carbamoylamino)methylidene]propanedioate](/img/structure/B1622378.png)

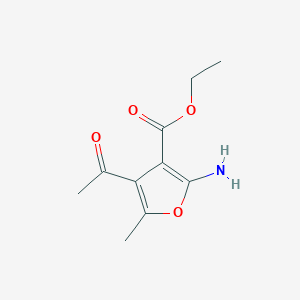

![1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B1622385.png)
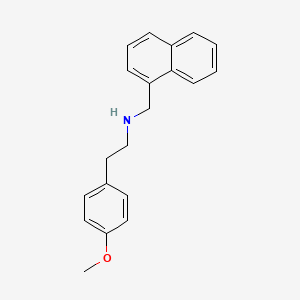
![4-[(Methoxyimino)methyl]benzoic acid](/img/structure/B1622389.png)
![2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1622390.png)
